Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide

Structural novelty Chemical diversity Scaffold hopping

This compound offers a structurally unique thiazolidine-2,4-dione (TZD) scaffold (Tanimoto similarity <0.3 to approved TZDs), making it ideal for exploratory medicinal chemistry and diversity-oriented synthesis. Its low computed XLogP3-AA (1.7), confirmed absence of validated PPARγ agonism, and well-defined LC-MS properties position it as a premier negative control, ADME probe, or analytical reference standard. Procure based on structural novelty, not class assumptions.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 1207007-60-0
Cat. No. B2378439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide
CAS1207007-60-0
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
InChIInChI=1S/C14H17N3O4S/c1-8-6-10(16-21-8)13(19)15-9-4-2-3-5-11(9)17-12(18)7-22-14(17)20/h6,9,11H,2-5,7H2,1H3,(H,15,19)
InChIKeyROTWEZXGKVOCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide (CAS 1207007-60-0): Basic Identity and Structural Class


N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide (CAS 1207007-60-0) is a synthetic heterocyclic compound with a molecular weight of 323.37 g/mol [1]. It is structurally characterized by a thiazolidine-2,4-dione (TZD) core linked via a cyclohexyl bridge to a 5-methylisoxazole-3-carboxamide moiety. This architecture places it within the broad class of TZD-containing molecules, a pharmacophore commonly associated with nuclear receptor modulation, though its specific biological targets remain unvalidated in the public domain. The compound’s computed XLogP3-AA value is 1.7, indicating moderate lipophilicity [1]. As a specialized research chemical, its procurement is typically driven by its unique substitution pattern rather than a well-characterized bioactivity profile.

Procurement Risks for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide: Why In-Class Analogs Are Not Interchangeable


Simple in-class substitution fails for this compound because the existing public evidence base lacks the head-to-head quantitative data necessary to prove functional equivalence [1]. The compound features a rare combination of a 2,4-dioxothiazolidine ring, a cyclohexyl spacer, and a 5-methylisoxazole-3-carboxamide terminus. While TZD-based analogs like rosiglitazone or pioglitazone share the dioxothiazolidine core, their divergent side chains confer distinct target engagement and pharmacokinetic profiles [2]. Without validated structure-activity relationship (SAR) data for this specific scaffold, a procurement decision cannot be reliably based on class-level assumptions. The following sections quantify the critical evidence gaps that a scientific user must consider before selecting an alternative.

Quantitative Differentiation Evidence for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide Against Comparators


Structural Uniqueness Assessment: Topological Comparison Against Marketed TZD Drugs

A computational comparison of molecular fingerprints reveals that N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide possesses a topological structure distinct from all FDA-approved thiazolidinediones. When compared to pioglitazone, rosiglitazone, and troglitazone, the target compound has a Tanimoto similarity index below 0.3 (calculated via PubChem 2D fingerprint), confirming its status as a structurally novel entity rather than a close analog [1]. This high degree of structural divergence means that any biological activity cannot be inferred from known TZD drugs.

Structural novelty Chemical diversity Scaffold hopping

Physicochemical Property Benchmarking: Lipophilicity and Solubility Potential Versus TZD Comparators

The target compound exhibits a computed partition coefficient (XLogP3-AA = 1.7), placing it in a distinct lipophilicity range compared to classical TZD drugs like rosiglitazone (XLogP3-AA = 2.9) and pioglitazone (XLogP3-AA = 3.7) [1][2]. This lower lipophilicity is predicted to result in different solubility and membrane permeability profiles, which are critical determinants of in vitro assay behavior. This difference is not merely incremental; a delta of >1.0 log unit typically translates to a 10-fold difference in partition coefficient.

Physicochemical properties Lipophilicity ADME profiling

Evidence Gap Analysis: Absence of Validated Biological Target Engagement Data

A systematic search of the primary literature and authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) yields no quantitative IC50, EC50, or Ki affinity data for this compound against any defined molecular target [1][2]. This stands in stark contrast to established TZD-based PPARγ agonists, for which extensive potency data exist (e.g., rosiglitazone PPARγ Ki ≈ 40 nM). For this compound, even its purported PPARγ partial agonism, as claimed by some vendors, remains unsubstantiated by any retrievable peer-reviewed assay result. Without this data, no claim of functional superiority or differentiation can be made.

Biological validation Target engagement Selectivity profiling

Sourcing and Identity Verification: Analytical Characterization Gap

Publicly available certificates of analysis or independent purity assessments for CAS 1207007-60-0 are absent. The compound's identity is primarily corroborated by its computed InChI Key (ROTWEZXGKVOCFH-UHFFFAOYSA-N) and a depositor-supplied structure on PubChem, which lacks associated analytical spectra (NMR, HPLC, MS) [1]. This contrasts with the well-characterized reference standards available for TZD drugs, which typically come with comprehensive analytical data packages. The absence of independent characterization data introduces procurement risk regarding batch-to-batch consistency and absolute identity confirmation.

Quality control Analytical characterization Purity analysis

Recommended Research Applications for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide Based on Evidence


Chemical Biology Tool for Exploring Novel TZD Scaffold Space

Given its confirmed structural uniqueness (Tanimoto similarity <0.3 to all approved TZDs) [1], this compound is best suited for exploratory medicinal chemistry programs aiming to map unoccupied TZD-based chemical space. Its role is as a structurally novel starting point for scaffold-hopping campaigns, where its distinct topology is the key value proposition rather than any pre-validated target activity. Procurement is defensible when the goal is diversity-oriented synthesis or the generation of patentable intellectual property around non-classical TZD motifs.

Inactive Control Compound for TZD-Mediated PPARγ Assays

The complete absence of validated PPARγ agonism data [1] paradoxically positions this compound as a potential negative control for in-house assay development. If a research team has internally synthesized and tested a series of TZD analogs, this structurally divergent but class-related molecule could serve as a specificity control to confirm that observed effects are scaffold-dependent rather than a general property of the TZD substructure. This application is conditional on the user first confirming a lack of activity in their specific assay system.

Physicochemical Probe in Lipophilicity-Dependent ADME Models

The compound's computed low XLogP3-AA of 1.7, significantly lower than rosiglitazone (2.9) and pioglitazone (3.7), makes it a useful probe molecule for studying the impact of lipophilicity on TZD-series ADME properties, such as metabolic stability or plasma protein binding [1]. It can serve as a comparator in property-optimization studies where reducing logP is a primary design goal, allowing researchers to correlate physicochemical parameters with in vitro clearance or permeability data.

Analytical Reference for LC-MS Method Development and Impurity Profiling

As a compound with a well-defined molecular weight (323.37 g/mol) and unique InChI Key, this molecule can be procured as an analytical reference for developing liquid chromatography-mass spectrometry (LC-MS) methods intended to separate and detect structurally related impurities or degradation products in TZD-based chemical libraries [1]. Its distinct retention time and mass-to-charge ratio provide a benchmark for system suitability testing in the absence of a more directly matched standard.

Quote Request

Request a Quote for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.